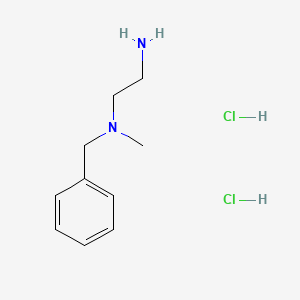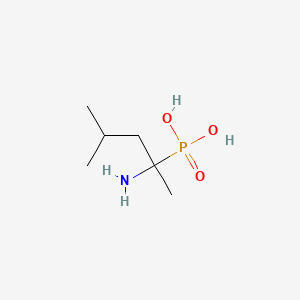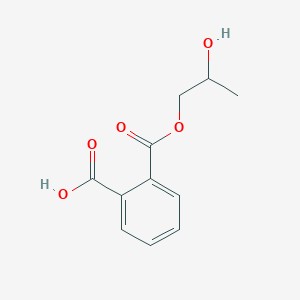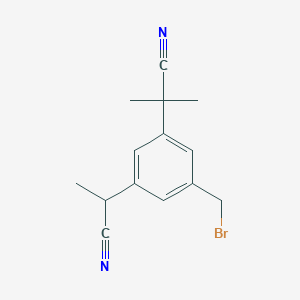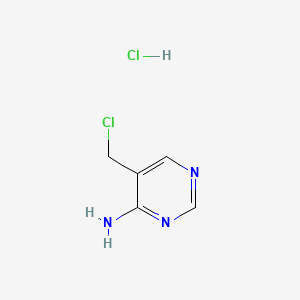
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt is a metabolite of estradiol, a form of estrogen. This compound is significant in biomedical research, particularly in the study of hormone-related ailments. It is a glucuronide conjugate of 4-hydroxyestradiol, which is an endogenous catechol estrogen and a minor metabolite of estradiol .
Métodos De Preparación
The preparation of 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt involves synthetic routes that include the glucuronidation of 4-hydroxyestradiol. This process typically requires the use of glucuronosyltransferase enzymes or chemical glucuronidation agents under specific reaction conditions. Industrial production methods may involve the use of bioreactors for enzyme-catalyzed reactions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are reactive species that can further participate in redox cycling.
Reduction: The compound can be reduced back to its parent compound, 4-hydroxyestradiol.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of estrogen metabolites.
Biology: The compound is studied for its role in estrogen metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential role in hormone-related diseases, such as breast cancer, due to its estrogenic activity.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting estrogen-related pathways
Mecanismo De Acción
The mechanism of action of 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The glucuronide conjugation enhances its solubility and facilitates its excretion from the body, thereby regulating its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt include:
4-Hydroxyestradiol: The parent compound, which is less soluble and has a different metabolic profile.
Estradiol-17-beta-glucuronide: Another glucuronide conjugate of estradiol, differing in the position of glucuronidation.
Estrone-3-glucuronide: A glucuronide conjugate of estrone, another estrogen metabolite. The uniqueness of this compound lies in its specific glucuronidation at the 4-hydroxy position, which influences its biological activity and metabolic fate
Propiedades
Fórmula molecular |
C24H32O9 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O9/c1-24-9-8-11-10-4-6-15(25)20(13(10)3-2-12(11)14(24)5-7-16(24)26)32-23-19(29)17(27)18(28)21(33-23)22(30)31/h4,6,11-12,14,16-19,21,23,25-29H,2-3,5,7-9H2,1H3,(H,30,31)/t11-,12-,14+,16+,17+,18+,19-,21+,23-,24+/m1/s1 |
Clave InChI |
YQYZVYZSWJLJHS-WJXPAFDLSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



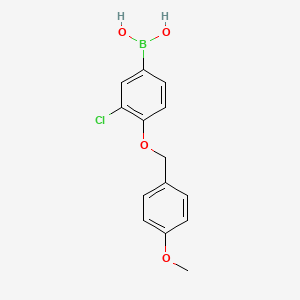

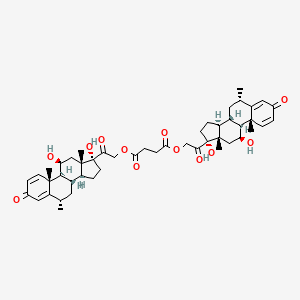
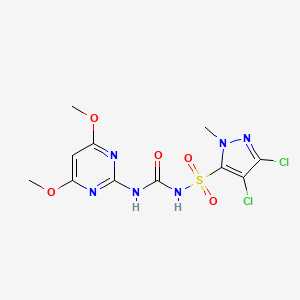
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
